![molecular formula C29H50O24 B12618222 5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol” is a highly complex organic molecule. It features multiple hydroxyl groups and a series of interconnected oxane rings, indicating it may belong to a class of polysaccharides or glycosides. These compounds are often found in natural products and have various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and careful control of stereochemistry. Common reagents might include protecting groups like acetals or silyl ethers, and glycosyl donors such as trichloroacetimidates.
Industrial Production Methods
Industrial production of complex polysaccharides or glycosides often involves enzymatic synthesis, which can provide high specificity and yield. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate hydroxyl groups for substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alditols.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their unique structural properties and potential as building blocks for more complex molecules.
Biology
In biology, these compounds can be found in cell walls of plants and bacteria, playing crucial roles in structural integrity and signaling.
Medicine
In medicine, polysaccharides and glycosides are explored for their therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
Industrially, these compounds are used in food additives, pharmaceuticals, and as precursors for biodegradable materials.
Mechanism of Action
The mechanism of action for such compounds often involves interaction with specific enzymes or receptors. For example, glycosides may inhibit certain enzymes by mimicking their natural substrates, while polysaccharides can interact with cell surface receptors to modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
Cellulose: A polysaccharide consisting of a linear chain of glucose molecules.
Starch: A polysaccharide composed of amylose and amylopectin, used as an energy store in plants.
Chitin: A polysaccharide found in the exoskeletons of arthropods and cell walls of fungi.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and oxane rings, which can confer unique biological activities and physical properties.
Properties
Molecular Formula |
C29H50O24 |
|---|---|
Molecular Weight |
782.7 g/mol |
IUPAC Name |
5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C29H50O24/c1-6-22(14(36)17(39)25(44)46-6)51-26-18(40)12(34)10(5-45-26)50-27-20(42)15(37)23(8(3-31)48-27)53-29-21(43)16(38)24(9(4-32)49-29)52-28-19(41)13(35)11(33)7(2-30)47-28/h6-44H,2-5H2,1H3 |
InChI Key |
GFMVCKSBOIYYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(CO2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)
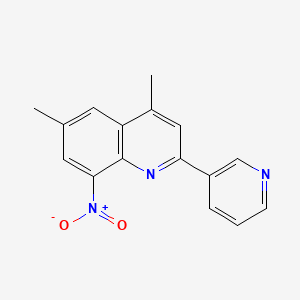
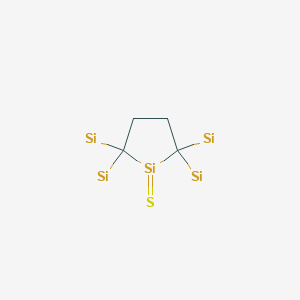
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
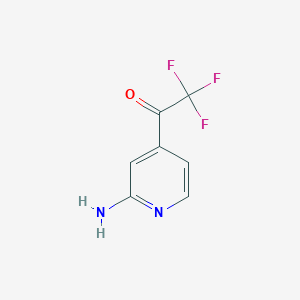
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
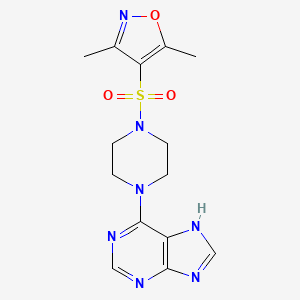
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
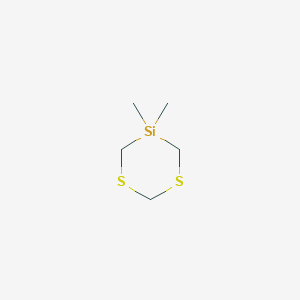
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
